molecular formula C2H6N2 B1219989 Azomethane CAS No. 503-28-6

Azomethane

Cat. No.: B1219989
CAS No.: 503-28-6
M. Wt: 58.08 g/mol
InChI Key: JCCAVOLDXDEODY-UHFFFAOYSA-N
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Description

Azomethane, also known as dimethyldiazene, is an organic compound with the chemical formula CH₃-N=N-CH₃. It is a colorless to pale yellow gas that exhibits cis-trans isomerism. This compound is notable for its use as a source of methyl radicals in laboratory settings .

Preparation Methods

Azomethane can be synthesized through the reaction of 1,2-dimethylhydrazine dihydrochloride with copper(II) chloride in a sodium acetate solution. This reaction produces the this compound complex of copper(I) chloride, which can then be thermally decomposed to yield free this compound . Industrial production methods typically involve similar synthetic routes, ensuring the compound is produced efficiently and safely.

Chemical Reactions Analysis

Azomethane undergoes several types of chemical reactions, including:

    Thermal Decomposition: When heated, this compound decomposes to produce nitrogen gas and methyl radicals.

    Photochemical Decomposition: Under UV light, this compound breaks down into nitrogen gas and methyl radicals.

Common reagents and conditions for these reactions include the use of copper(II) chloride and sodium acetate for synthesis, and controlled heating or UV irradiation for decomposition. The major products formed from these reactions are nitrogen gas and methyl radicals.

Mechanism of Action

The primary mechanism of action for azomethane involves the generation of methyl radicals through thermal or photochemical decomposition. These radicals can then participate in various chemical reactions, including radical addition and substitution reactions. The molecular targets and pathways involved are primarily related to the formation and reactivity of these methyl radicals .

Comparison with Similar Compounds

Azomethane is similar to other azo compounds, such as azobenzene and azoxymethane. it is unique in its ability to generate methyl radicals efficiently. Azobenzene, for example, is more commonly used in dye and pigment industries, while azoxymethane is specifically used in cancer research due to its carcinogenic properties .

Similar compounds include:

This compound’s uniqueness lies in its specific applications in radical chemistry and its efficiency in generating methyl radicals.

Properties

IUPAC Name

dimethyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2/c1-3-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCAVOLDXDEODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870570
Record name Dimethyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-28-6, 4143-41-3
Record name Azomethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Dimethyldiazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldiazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-Dimethyldiazene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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